molecular formula C10H9IN2 B8173629 5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8173629
M. Wt: 284.10 g/mol
InChI Key: PTRPMHAWACAVFS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a cyclopropyl group at the 5-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, followed by iodination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino derivative, while oxidation might produce a corresponding N-oxide .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom provides a handle for further functionalization.

Properties

IUPAC Name

5-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-9-5-13-10-8(9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRPMHAWACAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(NC=C3I)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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